2-Ethylhexyl glycidyl ether

Description

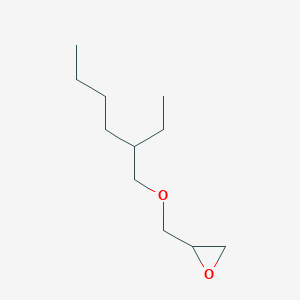

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylhexoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBUAWSVILPJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78623-05-9 | |

| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78623-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025301 | |

| Record name | 2-Ethylhexyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Liquid | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

244 to 248 °F at 20 mmHg (NTP, 1992) | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

206 °F (NTP, 1992) | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.893 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2461-15-6 | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(2-ethylhexyl)oxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU1UZ98B89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylhexyl glycidyl ether synthesis mechanism and kinetics

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 2-Ethylhexyl Glycidyl (B131873) Ether

Introduction

2-Ethylhexyl glycidyl ether (2-EHG) is a monofunctional aliphatic glycidyl ether widely utilized as a reactive diluent in epoxy resin systems. Its primary function is to reduce the viscosity of high-molecular-weight resins, thereby improving their processability, flow, and penetration for applications in adhesives, sealants, and coatings.[1][2] The synthesis of 2-EHG is a critical process for ensuring high purity and yield, essential for the performance of the final epoxy formulation. This guide provides a detailed examination of the synthesis mechanism, reaction kinetics, and experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Synthesis Mechanism

The industrial synthesis of this compound is predominantly a two-step process involving the initial condensation of 2-ethylhexanol with epichlorohydrin (B41342), followed by a dehydrochlorination step to form the final epoxide ring.[1][2][3]

Step 1: Condensation Reaction (Formation of the Halohydrin Intermediate)

The first step is the reaction between 2-ethylhexanol and epichlorohydrin. This condensation is typically catalyzed by a Lewis acid, such as Tin(IV) chloride (SnCl₄), Boron trifluoride (BF₃), or Aluminum chloride (AlCl₃).[1][4] The Lewis acid activates the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. This reaction opens the epoxide ring and forms a chlorohydrin ether intermediate.

Step 2: Dehydrochlorination (Epoxide Ring Closure)

In the second step, a caustic agent, most commonly sodium hydroxide (B78521) (NaOH), is used to induce dehydrochlorination.[1] The hydroxide ion removes a proton from the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This is followed by an intramolecular nucleophilic substitution (an SNi reaction), where the newly formed alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and closing the three-membered epoxy ring.[1] The primary by-products of this step are sodium chloride and water.[1][2]

The Role of Phase Transfer Catalysis (PTC)

To improve the reaction efficiency, particularly when dealing with reactants in immiscible phases (e.g., aqueous NaOH and the organic reactants), a Phase Transfer Catalyst (PTC) is often employed.[5] Quaternary ammonium (B1175870) salts, such as Tetra-n-butyl ammonium bromide (TBAB), are common PTCs in this synthesis.[3][4][6] The PTC facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, thereby accelerating the dehydrochlorination reaction.[7] This "green chemistry" approach can increase product yields and reduce the need for organic solvents.[5][8]

Reaction Kinetics

The kinetics of 2-EHG synthesis are influenced by several factors, including temperature, catalyst type and concentration, and the molar ratio of reactants. While specific kinetic studies for the complete synthesis of 2-EHG are not extensively detailed in the public literature, valuable insights can be drawn from studies on the synthesis of epichlorohydrin, which involves a similar dehydrochlorination step.

The dehydrochlorination of dichloropropanols (a precursor to epichlorohydrin) in the presence of sodium hydroxide has been found to follow pseudo-first-order kinetics with respect to the dichloropropanol (B8674427) concentration.[9] The hydrolysis of the epoxide ring is a competing side reaction, and its rate is highly dependent on pH and temperature.[10]

When used as a reactive diluent in epoxy systems, 2-EHG has been shown to lower the activation energy of the curing process by 15–20 kJ/mol, which significantly accelerates the curing reaction rates.[1]

Table 1: Kinetic Parameters for Related Dehydrochlorination Reactions

| Reaction | Base/Catalyst | Temperature (°C) | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |

|---|---|---|---|---|---|

| Dehydrochlorination of 1,3-Dichloropropanol | Sodium Hydroxide | 50 - 80 | 38.8 kJ/mol | 1.62 x 10⁷ s⁻¹ | [9] |

| Dehydrochlorination of Dichloropropanol | Sodium Hydroxide | Not Specified | Not Specified | Not Specified |[11] |

Note: The data presented is for the synthesis of epichlorohydrin from dichloropropanol, a reaction analogous to the ring-closure step in 2-EHG synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of high-purity 2-EHG. Below is a synthesized protocol based on methodologies reported in the literature.[3][4]

Materials:

-

2-Ethylhexanol

-

Epichlorohydrin

-

Sodium Hydroxide (NaOH)

-

Tetra-n-butyl ammonium bromide (TBAB) or other suitable PTC

-

Lewis Acid Catalyst (e.g., Anhydrous SnCl₄)

-

Nitrogen gas supply

-

Deionized water

Protocol for Two-Step Synthesis with Phase Transfer Catalyst:

-

Step 1: Formation of Chlorohydrin Ether

-

Charge a reaction vessel with 2-ethylhexanol and the Lewis acid catalyst (e.g., 0.2-0.84% anhydrous SnCl₄).[4]

-

Heat the mixture to 70-75°C under a nitrogen atmosphere.[4]

-

Add epichlorohydrin dropwise over a period of 30-35 minutes while maintaining the temperature. The molar ratio of 2-ethylhexanol to epichlorohydrin should be approximately 1:1.05.[4]

-

Allow the reaction to proceed for 35-45 minutes after the addition is complete.[4]

-

-

Step 2: Dehydrochlorination and Ring Closure

-

In a separate vessel, prepare an aqueous solution of sodium hydroxide and the phase transfer catalyst (e.g., TBAB).

-

Cool the chlorohydrin ether from Step 1 to approximately 40°C.[3]

-

Slowly add the NaOH/PTC solution to the chlorohydrin ether. This reaction is exothermic; maintain the temperature at 40°C.

-

After the addition, continue to stir the mixture vigorously for 10-12 hours to ensure complete reaction.[3]

-

-

Work-up and Purification

-

After the reaction is complete, allow the mixture to settle and separate the organic and aqueous layers.

-

Wash the organic layer with water to remove residual NaOH, NaCl, and catalyst.

-

Filter the organic layer to remove any solid by-products.[8]

-

Purify the crude 2-EHG by vacuum distillation to obtain the final high-purity product.

-

Data Summary: Reaction Conditions and Yields

The efficiency of 2-EHG synthesis is highly dependent on the chosen reaction conditions. The table below summarizes data from various reported methodologies.

Table 2: Summary of Reaction Conditions and Yields for 2-EHG Synthesis

| Reactants (Molar Ratio) | Catalyst(s) | Temperature (°C) | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-EH¹:ECH² (1:1.05) | Anhydrous SnCl₄ | 70 - 75 | 35 min | 81% (Intermediate) | [4] |

| Chlorohydrin Ether:NaOH | Tetraethylammonium bromide | Not Specified | Not Specified | 98% (Final Product) | [4] |

| 2-EH:NaOH:ECH (1:2:2) | TBAB³ (0.005 mol) | 40 | 12 hours | High (unspecified) | [3] |

| Octanol:ECH | TBAB | 60 | 3-4 hours | 92% (Octyl Glycidyl Ether) |[7][8] |

¹2-EH: 2-Ethylhexanol ²ECH: Epichlorohydrin ³TBAB: Tetra-n-butyl ammonium bromide Note: The study on Octyl Glycidyl Ether is included as a close structural analog to 2-EHG.

Conclusion

The synthesis of this compound is a well-established process based on the condensation of 2-ethylhexanol and epichlorohydrin, followed by base-induced dehydrochlorination. The use of Lewis acids for the initial etherification and phase transfer catalysts for the ring-closure step are critical for achieving high yields and reaction efficiency. Understanding the underlying mechanism and the influence of kinetic parameters such as temperature and reactant ratios allows for the optimization of the synthesis to produce high-purity 2-EHG for its various applications as a reactive diluent in advanced material formulations.

References

- 1. This compound|Epoxy Reactive Diluent [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. fzgxjckxxb.com [fzgxjckxxb.com]

- 6. KR101528751B1 - Method for producing ethylhexylglycerin - Google Patents [patents.google.com]

- 7. iagi.or.id [iagi.or.id]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. aidic.it [aidic.it]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a reactive diluent widely utilized in epoxy resin formulations to reduce viscosity and improve handling characteristics. This technical guide provides an in-depth overview of its core physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for the determination of these properties and for its synthesis are provided to support researchers and scientists in its application and further development.

Physicochemical Properties

2-Ethylhexyl glycidyl ether is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the tables below.

Identification and General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₂O₂ | [2] |

| Molecular Weight | 186.29 g/mol | [1] |

| CAS Number | 2461-15-6 | [2] |

| IUPAC Name | 2-((2-ethylhexyl)oxymethyl)oxirane | [2] |

| Appearance | Clear, colorless liquid | [1][3] |

Thermal and Physical Properties

| Property | Value | Test Method | Reference |

| Boiling Point | 60-62 °C at 0.3 mmHg | - | [3] |

| Density | 0.891 g/mL at 25 °C | OECD Guideline 109 | [3] |

| Refractive Index | 1.434 at 20 °C | - | [3] |

| Flash Point | 97 °C (206.6 °F) - closed cup | - | [4] |

| Viscosity | 2-4 cP at 25 °C | ASTM D445 | [4] |

| Water Solubility | <0.1 g/100 mL at 19 °C | OECD Guideline 105 | [3] |

Synthesis of this compound

The industrial synthesis of this compound is a two-step process that begins with the condensation of 2-ethylhexanol and epichlorohydrin (B41342), followed by dehydrochlorination.[2]

Experimental Protocol for Synthesis

This protocol is based on a reported laboratory-scale synthesis.[5]

Materials:

-

2-Ethylhexanol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Tetra-n-butylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Nitrogen gas

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, condenser, dropping funnel, and nitrogen inlet is charged with 1 mole of 2-ethylhexanol, 2 moles of sodium hydroxide, and 0.005 moles of tetra-n-butylammonium bromide.

-

Inert Atmosphere: The flask is purged with nitrogen, and the mixture is stirred for 30 minutes at 40 °C.

-

Addition of Epichlorohydrin: 2 moles of epichlorohydrin are added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 40 °C.

-

Reaction: The reaction is allowed to proceed for 12 hours at 40 °C with continuous stirring under a nitrogen atmosphere.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid precipitate (NaCl) is removed by filtration. The organic layer is separated, washed with water to remove any remaining NaOH and salts, and then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Reactivity

The reactivity of this compound is dominated by the strained oxirane (epoxide) ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. This compound is incompatible with strong acids, bases, and oxidizing agents.[3]

Ring-Opening Hydrolysis

A key reaction of this compound is its hydrolysis to form 2-ethylhexyl glycerol (B35011) ether, a compound used in the cosmetics industry.[6] This reaction involves the acid-catalyzed ring-opening of the epoxide by water.

Experimental Methodologies for Physicochemical Properties

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Viscosity Determination (ASTM D445)

Principle: This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.[7][8][9][10][11]

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature bath, capable of maintaining the desired temperature (25 °C) with an accuracy of ±0.02 °C

-

Stopwatch, readable to 0.1 seconds

-

Thermometer with a resolution of 0.01 °C

Procedure:

-

Temperature Equilibration: The viscometer is placed in the constant temperature bath until it reaches the test temperature.

-

Sample Preparation: The this compound sample is filtered to remove any particulate matter and then charged into the viscometer.

-

Flow Measurement: The sample is drawn up into the viscometer's timing bulb, and the time taken for the liquid to flow between two marked points is measured.

-

Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the flow time. The dynamic viscosity (η) is calculated as: η = ν * ρ, where ρ is the density of the sample at the same temperature.

Density Determination (OECD Guideline 109)

Principle: This guideline describes several methods for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[12][13][14][15]

Apparatus (Pycnometer Method):

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance, accurate to 0.1 mg

-

Constant temperature bath

Procedure:

-

Calibration: The pycnometer is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., distilled water) and weighed at a controlled temperature. The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample. It is then brought to the test temperature in the constant temperature bath and weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Water Solubility Determination (OECD Guideline 105)

Principle: This guideline describes the flask method for determining the water solubility of substances. The method involves dissolving the substance in water at a given temperature until saturation is reached, followed by the determination of the concentration of the substance in the aqueous solution.[1][16][17][18][19]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical method for determining the concentration of the solute in the aqueous phase (e.g., gas chromatography)

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of water in a flask. The mixture is stirred in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (saturation).

-

Phase Separation: The mixture is allowed to stand to separate the aqueous phase from the undissolved substance.

-

Analysis: A sample of the aqueous phase is carefully taken and the concentration of this compound is determined using a suitable analytical method.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is incompatible with strong oxidizing agents, acids, and bases.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sfdchem.com [sfdchem.com]

- 4. HELOXY 116 [miller-stephenson.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound|Epoxy Reactive Diluent [benchchem.com]

- 7. store.astm.org [store.astm.org]

- 8. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ppapco.ir [ppapco.ir]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Spectroscopic analysis of 2-Ethylhexyl glycidyl ether (NMR, IR, Mass Spec)

Introduction

2-Ethylhexyl glycidyl (B131873) ether (2-EGE) is a widely used reactive diluent in epoxy resin formulations, valued for its ability to reduce viscosity while maintaining desirable cured properties. Its chemical structure, characterized by a flexible 2-ethylhexyl chain and a reactive epoxy group, dictates its performance and requires precise analytical characterization for quality control and research purposes. This technical guide provides an in-depth analysis of 2-EGE using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the spectroscopic properties of this compound.

Chemical Structure

The structural formula of 2-Ethylhexyl glycidyl ether is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent NMR analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | dd | 1H | O-CH ₂ (epoxide, trans) |

| ~3.38 | dd | 1H | O-CH ₂ (epoxide, cis) |

| ~3.14 | m | 1H | CH -O (epoxide) |

| ~3.45 | d | 2H | O-CH ₂-CH |

| ~1.55 | m | 1H | CH |

| ~1.25-1.40 | m | 8H | -(CH ₂)₄- |

| ~0.85-0.95 | t | 6H | -CH ₃ |

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~72.0 | C H₂-O (ether) |

| ~71.0 | C H-O (epoxide) |

| ~51.0 | O-C H₂ (epoxide) |

| ~44.0 | C H |

| ~39.0 | C H₂ |

| ~30.5 | C H₂ |

| ~29.0 | C H₂ |

| ~24.0 | C H₂ |

| ~23.0 | C H₂ |

| ~14.0 | C H₃ |

| ~11.0 | C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1250 | Strong | C-O-C stretching (asymmetric, ether) |

| 1100 | Strong | C-O-C stretching (symmetric, ether) |

| 915, 840 | Medium | C-O stretching (epoxide ring) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing information about the molecular weight and structure.[1]

| m/z | Relative Intensity (%) | Assignment |

| 186 | < 5 | [M]⁺ (Molecular Ion) |

| 129 | ~20 | [M - C₄H₉]⁺ |

| 113 | ~15 | [M - C₅H₁₁]⁺ |

| 83 | ~40 | [C₆H₁₁]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | ~70 | [C₃H₇]⁺ |

| 41 | ~65 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be clear and free of any particulate matter.

-

¹H NMR Acquisition :

-

Place the sample in the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[2]

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[5]

-

Data Acquisition :

-

Record a background spectrum of the clean, empty salt plates or the clean ATR crystal.

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][6]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information for the complete characterization of the molecule.

Caption: Interrelation of spectroscopic data.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in an EI-MS experiment, leading to the formation of the base peak.

Caption: Simplified fragmentation to the base peak.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Ethylhexyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 2-Ethylhexyl glycidyl (B131873) ether (EHGE). EHGE is a widely utilized reactive diluent in epoxy resin formulations, adhesives, and coatings, and its well-defined chemical characteristics are crucial for its application in various industrial and research settings. This document details its structural attributes, physicochemical properties, and the analytical methodologies employed for its identification and quality assessment. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are provided, along with visual representations of key processes to facilitate a deeper understanding.

Molecular Structure and Identification

2-Ethylhexyl glycidyl ether is an organic compound featuring a glycidyl ether functional group attached to a 2-ethylhexyl carbon chain. The presence of the reactive epoxide ring allows it to participate in various chemical reactions, most notably ring-opening polymerization with curing agents.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-((2-ethylhexyl)oxymethyl)oxirane[1] |

| CAS Number | 2461-15-6[1] |

| Molecular Formula | C₁₁H₂₂O₂[1] |

| Molecular Weight | 186.29 g/mol [1] |

| SMILES | CCCCC(CC)COCC1CO1[1] |

| InChI | InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 60-62 °C at 0.3 mmHg[2] |

| Density | 0.891 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.434[3] |

| Flash Point | 206 °F (96.7 °C)[1] |

| Solubility in Water | < 1 mg/mL at 20 °C[1] |

| Vapor Pressure | 29 Pa at 25 °C[4] |

| LogP | 3.83[4] |

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of 2-ethylhexanol with epichlorohydrin, followed by dehydrochlorination.

Synthesis Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]

- 4. This compound|Epoxy Reactive Diluent [benchchem.com]

Synthesis of 2-Ethylhexyl glycidyl ether from 2-ethylhexanol and epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl glycidyl (B131873) ether (2-EHGE), a versatile chemical intermediate, from 2-ethylhexanol and epichlorohydrin (B41342). This document details the underlying reaction mechanisms, optimized experimental protocols, and purification and characterization techniques.

Introduction

2-Ethylhexyl glycidyl ether is an aliphatic glycidyl ether widely used as a reactive diluent in epoxy resins to reduce viscosity and improve handling properties. Its applications extend to adhesives, sealants, coatings, and as an intermediate in the synthesis of other organic molecules. The synthesis of 2-EHGE from 2-ethylhexanol and epichlorohydrin is a well-established two-step process. This guide will delve into the technical details of this synthesis, providing researchers with the necessary information to perform and optimize this reaction in a laboratory setting.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds through a two-step mechanism:

-

Condensation Reaction: 2-Ethylhexanol reacts with epichlorohydrin in the presence of a Lewis acid catalyst. This reaction opens the epoxide ring of epichlorohydrin, forming a chlorohydrin ether intermediate, specifically 1-chloro-3-(2-ethylhexyloxy)-propan-2-ol.[1]

-

Dehydrochlorination: The chlorohydrin intermediate is then treated with a strong base, such as sodium hydroxide (B78521), to eliminate a molecule of hydrogen chloride. This results in the formation of the new epoxide ring, yielding this compound.[1] The use of a phase-transfer catalyst (PTC) is often employed in this step to facilitate the reaction between the aqueous base and the organic chlorohydrin.

Below is a logical workflow of the synthesis process.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Synthesis of Chlorohydrin Ether Intermediate (Step 1)

Materials:

-

2-Ethylhexanol

-

Epichlorohydrin

-

Lewis acid catalyst (e.g., anhydrous SnCl₄, BF₃ complex)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Charge the reaction vessel with 2-ethylhexanol and the Lewis acid catalyst.

-

Heat the mixture to the desired reaction temperature (e.g., 70-75 °C).

-

Slowly add epichlorohydrin to the reaction mixture over a specific period (e.g., 35 minutes).

-

Maintain the reaction at the set temperature with continuous stirring for the specified duration.

-

After the reaction is complete, the crude chlorohydrin ether intermediate is obtained and can be used directly in the next step.

Synthesis of this compound (Step 2) and One-Pot Synthesis

This protocol describes a one-pot synthesis where the dehydrochlorination follows the initial condensation.

Materials:

-

2-Ethylhexanol (1 mol)

-

Sodium hydroxide (NaOH) (2 mol)

-

Tetra-n-butylammonium bromide (TBAB) (0.005 mol)

-

Epichlorohydrin (2 mol)

-

Nitrogen atmosphere

-

Reaction vessel with stirring, temperature control, and a metering pump

Procedure:

-

Charge the reaction vessel with 2-ethylhexanol, sodium hydroxide, and tetra-n-butylammonium bromide.[2]

-

Stir the mixture for 30 minutes at 40 °C under a nitrogen atmosphere.[2]

-

Using a metering pump, add epichlorohydrin dropwise over 30 minutes while maintaining the temperature at 40 °C.[2]

-

Allow the reaction to proceed for 12 hours at the desired temperature.[2]

-

Upon completion, the reaction mixture contains this compound, sodium chloride, and unreacted starting materials.

Purification

Procedure:

-

Filter the reaction mixture to remove solid byproducts such as sodium chloride.

-

Wash the filtrate with water to remove any remaining salts and water-soluble impurities.

-

Perform a two-stage fractional distillation under vacuum.

Quantitative Data

The yield of this compound is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Lewis Acid Catalyst on Chlorohydrin Ether Intermediate Yield

| Catalyst | Catalyst Conc. (% w/w) | Reactant Mole Ratio (Epichlorohydrin:2-Ethylhexanol) | Temperature (°C) | Reaction Time (min) | Intermediate Yield (%) |

| Anhydrous SnCl₄ | 0.2 - 0.84 | 1:1.1 | 70-75 | 35 | 81 |

| BF₃ (complex with PhOH) | - | - | - | - | - |

| Anhydrous AlCl₃ (complex with 2-butoxyethanol) | - | - | - | - | - |

Data extracted from a study on the effect of catalyst type on the synthesis.[4] A hyphen (-) indicates data not provided in the source.

Table 2: Overall Yield and Product Specifications

| Catalyst for Step 1 | Catalyst for Step 2 | Overall Yield (%) | Epoxy No. (mol/100 g) | Viscosity (mPa·s at 25°C) | Total Cl (%) | Hydrolyzable Cl (%) |

| Anhydrous SnCl₄ | Tetraethylammonium bromide | 98 (of the second step) | 0.470-0.495 | 2-6 | 5-6 | 0.1-0.18 |

Data for the dehydrochlorination step following the synthesis of the chlorohydrin ether.[4]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 2-EHGE and identifying any volatile impurities, such as residual starting materials.

Table 3: Typical GC-MS Parameters for 2-EHGE Analysis

| Parameter | Typical Value / Condition |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-1, DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 240 - 260 °C |

| Oven Program | Initial temp 60°C, ramped to 280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the 2-ethylhexyl group and the glycidyl ether moiety. Key signals include those for the oxirane ring protons and the methylene (B1212753) protons adjacent to the ether oxygen.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:

-

C-H stretching: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.

-

C-O-C stretching: Ether linkage stretching vibrations, typically in the region of 1050-1150 cm⁻¹.

-

Epoxide ring vibrations: Characteristic peaks for the oxirane ring, including asymmetric ring stretching around 915 cm⁻¹ and symmetric ring stretching (breathing) around 840 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from 2-ethylhexanol and epichlorohydrin. By following the outlined experimental protocols and utilizing the provided quantitative data and characterization information, researchers can effectively synthesize and purify this important chemical intermediate for various applications in drug development and materials science. The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity.

References

An In-depth Technical Guide to 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)

CAS Number: 605-94-7

Note on CAS Number: Initial searches for CAS number 2461-15-6 yielded conflicting results, with some sources associating it with 2-Ethylhexyl glycidyl (B131873) ether, an industrial chemical. However, for the context of biomedical research and drug development, the intended compound is 2,3-Dimethoxy-5-methyl-p-benzoquinone, for which the correct CAS number is 605-94-7. This guide will focus on the latter.

Introduction

2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q0 (CoQ0), is a vital intermediate in the biosynthesis of the coenzyme Q family, including Coenzyme Q10. It is the core structure of the ubiquinone group of compounds.[1][2] Beyond its role as a biosynthetic precursor, CoQ0 has garnered significant interest in the scientific community for its potent anticancer properties. This document provides a comprehensive overview of the chemical properties, structure, and biological activities of Coenzyme Q0, with a focus on its mechanism of action in cancer cells.

Chemical Structure and Properties

Coenzyme Q0 is a benzoquinone derivative with a methyl group and two methoxy (B1213986) groups attached to the quinone ring.

Chemical Structure

Caption: Chemical structure of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0).

Physicochemical Properties

The following table summarizes the key physicochemical properties of Coenzyme Q0.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [3][4] |

| Molecular Weight | 182.17 g/mol | |

| Appearance | Orange to dark orange to dark red powder or crystals | [4] |

| Melting Point | 58-60 °C | [1][3][4] |

| Boiling Point (Predicted) | 331.4 ± 42.0 °C | [3] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |

| Flash Point | 148.6 °C | [3] |

| Water Solubility | Almost transparent in hot water | [3] |

| Vapor Pressure | 0.000157 mmHg at 25°C | [3] |

| Refractive Index | 1.498 | [3] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents and reducing agents. | [1][3] |

Biological Activity and Mechanism of Action

Coenzyme Q0 exhibits significant biological activity, most notably its anticancer effects. It has been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines.

Anticancer Activity and IC50 Values

Coenzyme Q0 has demonstrated cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ehrlich Ascites Tumor Cells | Carcinoma | 5 to 65 | [5] |

| A549 | Non-small-cell lung cancer | 3.08 ± 0.19 | [6] |

| K562 | Leukemia | 1.56 ± 0.11 | [6] |

| HeLa | Cervical Cancer | - | |

| HCT-116 | Colorectal Carcinoma | 4.14 ± 1.2 | [7] |

| MDA-MB-468 | Breast Cancer | 3.673 | [7] |

Signaling Pathway: Inhibition of PI3K/Akt/mTOR

A key mechanism underlying the anticancer activity of Coenzyme Q0 is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, Coenzyme Q0 can effectively suppress tumor growth and induce cancer cell death.

Caption: Coenzyme Q0 inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone

A common method for the synthesis of Coenzyme Q0 involves the oxidation of 3,4,5-trimethoxytoluene.

General Procedure:

-

Starting Material: 3,4,5-trimethoxytoluene.

-

Oxidizing Agent: A solution of hydrogen peroxide in acetic acid is often used.[8][9]

-

Catalyst: A phase transfer catalyst such as polyethylene (B3416737) glycol (PEG-1000) and an acid catalyst like a supported heteropolyacid can be employed to improve yield and efficiency.[8]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 30-35°C.[8]

-

Work-up: The reaction mixture is washed with water and the product is extracted with an organic solvent like dichloromethane.

-

Purification: The solvent is removed, and the resulting crystalline product is purified.

Caption: General workflow for the synthesis of Coenzyme Q0.

Apoptosis Assay using Annexin V and Propidium Iodide

This protocol details a standard flow cytometry-based assay to quantify apoptosis induced by Coenzyme Q0.

Materials:

-

Cells of interest

-

Coenzyme Q0

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Annexin V-FITC staining solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with the desired concentrations of Coenzyme Q0 for a specified time. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[10]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

-

Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.[11] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Coenzyme Q0 using PI staining and flow cytometry.

Materials:

-

Cells of interest

-

Coenzyme Q0

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)[12][13]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with Coenzyme Q0 as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in cold 70% ethanol, adding it dropwise while vortexing. Incubate on ice for at least 30 minutes.[13][14]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution.[13]

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[14]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) is a promising molecule in the field of cancer research and drug development. Its ability to induce apoptosis and arrest the cell cycle, primarily through the inhibition of the critical PI3K/Akt/mTOR signaling pathway, makes it a strong candidate for further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted biological activities of this compound.

References

- 1. 2,3-Dimethoxy-5-methyl-p-benzoquinone | 605-94-7 [chemicalbook.com]

- 2. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone, 98% 605-94-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. Effect of methoxy-p-benzoquinones and methoxy-p-hydroquinones on DNA synthesis in Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Solubility and Miscibility of 2-Ethylhexyl Glycidyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 2-Ethylhexyl glycidyl (B131873) ether (EHGE), a reactive diluent and chemical intermediate. The information is targeted toward professionals in research, science, and drug development who may utilize EHGE in their formulations and syntheses. This document compiles available data on its solubility in various organic solvents, outlines experimental protocols for solubility determination, and presents a visual representation of its synthesis workflow.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. If two liquids are miscible, they are completely soluble in each other.

Solubility of 2-Ethylhexyl Glycidyl Ether

This compound is generally characterized as a colorless liquid with low volatility that is soluble in common organic solvents.[1] Its molecular structure, featuring a long alkyl chain and an ether linkage, contributes to its compatibility with a range of organic media.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility/Miscibility |

| Water | 19 | <0.1 g/100 mL[2][3][4][5] |

| Water | 18.9 | < 1 mg/mL[6][7] |

| Organic Solvents | Not Specified | Generally described as having moderate solubility.[1] |

| Ethanol | Not Specified | Used as a solvent for cleaning up spills of EHGE.[6] |

Note: The available data is limited. The solubility in many common organic solvents has not been quantitatively reported in the reviewed literature.

Experimental Protocols for Determining Solubility and Miscibility

For researchers needing to determine the solubility or miscibility of this compound in specific solvent systems, standardized experimental protocols can be employed.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[8]

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.

Detailed Methodology:

-

Preparation: Add an excess of this compound to a flask containing a known volume of the organic solvent to be tested. The flask should be sealable to prevent solvent evaporation.

-

Equilibration: Place the sealed flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[9]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved EHGE to settle. The separation of the saturated solution from the excess solute can be achieved by centrifugation followed by careful decantation or by filtration through a suitable membrane filter that does not interact with the solvent or solute.[9]

-

Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the original concentration of EHGE in the saturated solution, taking into account the dilution factor. This value represents the solubility of EHGE in the tested solvent at the specified temperature.

Determination of Miscibility

A simple visual method is commonly used to determine the miscibility of two liquids.[10]

Principle: The two liquids are mixed in various proportions and observed for the formation of a single homogeneous phase or the presence of separate layers.

Detailed Methodology:

-

Preparation: In a clear, stoppered test tube or vial, combine known volumes of this compound and the test solvent. It is advisable to test a range of ratios (e.g., 1:9, 1:1, 9:1 of EHGE to solvent).

-

Mixing: Stopper the container and shake it vigorously for a short period.

-

Observation: Allow the mixture to stand undisturbed and observe. If the two liquids are miscible, a single, clear liquid phase will be observed. If they are immiscible, two distinct layers will form. A cloudy or turbid appearance may indicate partial miscibility.[11]

Synthesis of this compound: An Experimental Workflow

This compound is synthesized through a two-step process involving the condensation of 2-ethylhexanol with epichlorohydrin, followed by dehydrochlorination.[3][12]

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide consolidates the available information on the solubility and miscibility of this compound in organic solvents. While qualitative descriptions indicate good solubility in many organic media, there is a notable lack of comprehensive quantitative data in the scientific literature. The provided experimental protocols for solubility and miscibility determination offer a practical framework for researchers to generate specific data for their unique solvent systems. The visualized synthesis workflow provides a clear overview of the manufacturing process of this important industrial chemical. For professionals in drug development, understanding these fundamental properties is crucial for formulation design, reaction chemistry, and purification processes involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Solvent Miscibility Table [sigmaaldrich.com]

- 11. Miscibility - Wikipedia [en.wikipedia.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of 2-Ethylhexyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a widely utilized reactive diluent in various industrial applications, including coatings, adhesives, and polymer systems. An understanding of its hydrolysis and degradation pathways is critical for assessing its environmental fate, toxicological profile, and the stability of formulations in which it is a component. This technical guide provides a comprehensive overview of the known degradation mechanisms of EHGE, with a focus on hydrolysis. It includes a summary of available quantitative data, detailed experimental protocols for studying its degradation, and visualizations of the key pathways and workflows.

Introduction

2-Ethylhexyl glycidyl ether (IUPAC name: 2-(2-ethylhexoxymethyl)oxirane) is an organic compound characterized by an epoxide ring and an ether linkage. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, which is the primary driver of its degradation. This reactivity is harnessed in its industrial applications but also dictates its behavior in biological and environmental systems. The primary degradation pathway for EHGE is hydrolysis of the epoxide ring, leading to the formation of 2-ethylhexyl glycerol (B35011) ether. Other potential degradation routes include thermal decomposition and biodegradation.

Hydrolysis of this compound

The hydrolysis of the epoxide ring in EHGE is the most significant degradation pathway under aqueous conditions. This reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the oxirane ring, resulting in ring-opening and the formation of a diol, 2-ethylhexyl glycerol ether. The rate of hydrolysis is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by water. This is an SN2-type reaction where water attacks the more substituted carbon atom of the protonated epoxide.

Base-Catalyzed Hydrolysis

In basic or neutral conditions, the hydroxide (B78521) ion or a water molecule directly attacks one of the less sterically hindered carbon atoms of the epoxide ring. This is also an SN2 reaction.

High-Temperature and High-Pressure Hydrolysis

Industrial synthesis of 2-ethylhexyl glycerol ether often employs high-temperature (200-350°C) and high-pressure conditions to accelerate the hydrolysis of EHGE.[1][2][3] These conditions can be catalyst-free or utilize acid or base catalysts.[1][3]

Other Degradation Pathways

Thermal Degradation

At elevated temperatures, EHGE can undergo thermal degradation. While specific data for EHGE is limited, studies on similar epoxy resins show that thermal degradation can proceed via radical mechanisms, leading to the formation of various smaller molecules.[4]

Photodegradation

Biodegradation

Information on the biodegradation of EHGE is limited. However, its chemical structure suggests that it may be susceptible to microbial degradation. Standardized tests, such as those outlined in OECD Guideline 301, can be used to assess its ready biodegradability.[8][9][10][11][12]

Quantitative Data

Quantitative data on the degradation of this compound is sparse in the publicly available literature. The following table summarizes conceptual data based on typical observations for similar compounds and high-temperature hydrolysis processes mentioned in patents.

| Degradation Pathway | Condition | Parameter | Value | Reference |

| Hydrolysis | High-Temperature/High-Pressure | Temperature Range | 200 - 350 °C | [1][2][3] |

| Pressure | 30 - 45 atm | [2] | ||

| Catalyst | Acid or Base (optional) | [3] | ||

| Product | 2-Ethylhexyl glycerol ether | [1] | ||

| Thermal Degradation | Elevated Temperature | Onset Temperature | > 200 °C (conceptual) | [4] |

| Products | Various smaller molecules (conceptual) | [4] |

Experimental Protocols

The following are detailed experimental protocols for assessing the key degradation pathways of this compound, based on internationally recognized guidelines.

Protocol for Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.[13][14][15][16][17]

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Sterile, sealed glass vessels

-

Constant temperature bath or incubator

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)

Procedure:

-

Preliminary Test:

-

Prepare solutions of EHGE in each buffer (pH 4, 7, and 9) at a concentration not exceeding half of its water solubility.

-

Incubate the solutions in the dark at 50°C for 5 days.[13]

-

Analyze the concentration of EHGE at the beginning and end of the incubation period.

-

If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[15]

-

-

Main Test (if degradation is observed):

-

Prepare fresh solutions of EHGE in the relevant buffer(s).

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 40°C, and 50°C).

-

At appropriate time intervals, withdraw aliquots from the test solutions.

-

Immediately quench the hydrolysis reaction (e.g., by neutralization or dilution in a suitable solvent).

-

Analyze the concentration of EHGE and the formation of 2-ethylhexyl glycerol ether using a validated HPLC method.

-

Determine the pseudo-first-order rate constant (kobs) for the degradation at each pH and temperature by plotting the natural logarithm of the EHGE concentration versus time.

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.

-

Protocol for Ready Biodegradability Study (based on OECD Guideline 301)

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.[8][9][10][11][12]

Materials:

-

This compound

-

Mineral medium

-

Inoculum (e.g., activated sludge from a wastewater treatment plant)

-

Reference substance (e.g., sodium benzoate)

-

Apparatus for measuring oxygen consumption (e.g., manometric respirometer for OECD 301F) or CO2 evolution (for OECD 301B)

Procedure (using OECD 301F - Manometric Respirometry):

-

Test Setup:

-

Prepare a mineral medium and add the inoculum.

-

Add EHGE to the test vessels at a concentration that is not inhibitory to the microorganisms.

-

Prepare control vessels with inoculum only and reference vessels with the reference substance and inoculum.

-

-

Incubation:

-

Incubate the sealed vessels in the dark at a constant temperature (20 ± 1°C) with continuous stirring.

-

-

Measurement:

-

Measure the oxygen consumption in each vessel over a 28-day period.

-

-

Data Analysis:

Signaling Pathways and Genotoxicity

The epoxide group in this compound is a reactive electrophile that can react with nucleophilic sites in biological macromolecules, including DNA. This reactivity is the basis for its potential genotoxicity.[18] The primary mechanism of genotoxicity is thought to be the formation of DNA adducts through alkylation of DNA bases. Such adducts can disrupt DNA replication and transcription, potentially leading to mutations.[18] Studies have shown that EHGE can induce sister-chromatid exchanges in Chinese hamster cells, indicating a genotoxic effect.[18] Further research is needed to fully elucidate the specific signaling pathways involved in the cellular response to EHGE-induced DNA damage.

Visualizations

References

- 1. This compound|Epoxy Reactive Diluent [benchchem.com]

- 2. KR101924027B1 - High Purity 2-Ethylhexylglycerolether, Preparation Method for High Purity 2-Ethylhexylglycerolether and Use thereof - Google Patents [patents.google.com]

- 3. KR101769847B1 - The Preparation method of 2-ethylhexylglycerolether from 2-ethylhexylglycidylether by gas phase hydrolysis - Google Patents [patents.google.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. research.polyu.edu.hk [research.polyu.edu.hk]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. ecetoc.org [ecetoc.org]

- 11. oecd.org [oecd.org]

- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. oecd.org [oecd.org]

- 17. jsm.gov.my [jsm.gov.my]

- 18. This compound (2461-15-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Ethylhexyl Glycidyl Ether as a Reactive Diluent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl glycidyl (B131873) ether (EHGE) is a monofunctional reactive diluent widely used to modify epoxy resin formulations.[1][2][3] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving their handling, processing, and wetting characteristics.[3][4] Unlike non-reactive diluents, EHGE possesses a glycidyl group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network. This incorporation minimizes the negative effects on the mechanical and thermal properties of the cured epoxy that are often associated with traditional, non-reactive diluents.[2]

The use of EHGE is particularly advantageous in applications requiring low viscosity for ease of application, such as in coatings, adhesives, composites, and electronic encapsulation.[2][3][5] By chemically participating in the curing reaction, EHGE can also influence the final properties of the thermoset, such as flexibility and toughness.[2][3]

Applications

The versatility of 2-Ethylhexyl glycidyl ether allows for its use in a wide range of applications within industrial and research settings:

-